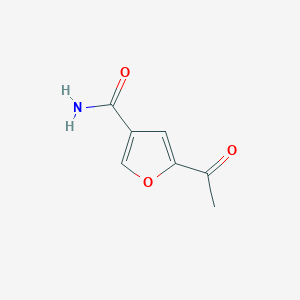
Isodemethylwedelolactone
Übersicht
Beschreibung
3,2-cbenzopyran-6-one, is a natural product isolated from Eclipta alba. It exhibits both clotting activity and hemolytic properties . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for Isodemethylwedelolactone are not widely documented. its isolation from Eclipta alba involves extraction and purification processes.
Industrial Production: Industrial-scale production methods for this compound are limited due to its natural origin. Researchers primarily rely on plant extraction techniques to obtain this compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Isodemethylwedelolacton kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Oxidative Transformationen von funktionellen Gruppen.
Reduktion: Reduktion von Carbonylgruppen oder anderen funktionellen Einheiten.
Substitution: Substitutionsreaktionen an bestimmten Positionen.
Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO~4~) oder Wasserstoffperoxid (H~2~O~2~).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH~4~) oder Lithiumaluminiumhydrid (LiAlH~4~).
Substitution: Verschiedene Nucleophile (z. B. Grignard-Reagenzien, Alkylhalogenide).
Hauptprodukte: Die bei diesen Reaktionen gebildeten spezifischen Produkte hängen von den Reaktionsbedingungen und den Ausgangsmaterialien ab. Die Struktur von Isodemethylwedelolacton bietet Möglichkeiten für vielfältige Modifikationen der funktionellen Gruppen.
4. Wissenschaftliche Forschungsanwendungen
Isodemethylwedelolacton hat in mehreren wissenschaftlichen Bereichen Aufmerksamkeit erregt:
Chemie: Forscher untersuchen seine Reaktivität und verwenden es als Modellverbindung für synthetische Studien.
Biologie: Untersuchungen untersuchen seine potenziellen biologischen Aktivitäten, wie z. B. Enzyminhibition oder Rezeptorbindung.
Medizin: Isodemethylwedelolacton könnte therapeutische Anwendungen haben, obwohl weitere Forschung erforderlich ist.
Industrie: Seine einzigartigen Eigenschaften könnten neuartige Materialien oder Pharmazeutika inspirieren.
5. Wirkmechanismus
Der genaue Mechanismus, durch den Isodemethylwedelolacton seine Wirkungen entfaltet, ist Gegenstand laufender Forschung. Es interagiert wahrscheinlich mit spezifischen molekularen Zielstrukturen oder Signalwegen und beeinflusst so zelluläre Prozesse.
Wissenschaftliche Forschungsanwendungen
Isodemethylwedelolactone has gained attention in several scientific fields:
Chemistry: Researchers study its reactivity and use it as a model compound for synthetic studies.
Biology: Investigations explore its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: this compound may have therapeutic applications, although further research is needed.
Industry: Its unique properties could inspire novel materials or pharmaceuticals.
Wirkmechanismus
The exact mechanism by which Isodemethylwedelolactone exerts its effects remains an active area of research. It likely interacts with specific molecular targets or signaling pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Obwohl Isodemethylwedelolacton relativ selten ist, können wir es mit verwandten Verbindungen vergleichen:
Wedelolacton: Eine strukturell ähnliche Verbindung, die ebenfalls in gefunden wurde. Es teilt einige biologische Aktivitäten mit Isodemethylwedelolacton.
Andere Benzofuran-Derivate: Untersuchen Sie Verbindungen mit ähnlichen Benzofuran-Kernen, um einzigartige Merkmale zu identifizieren.
Eigenschaften
IUPAC Name |
2,4,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8O7/c16-5-1-7-13(10(19)2-5)22-15(20)12-6-3-8(17)9(18)4-11(6)21-14(7)12/h1-4,16-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEHELRBTWMPHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of Isodemethylwedelolactone and how is it commonly extracted?
A1: this compound is a coumestan naturally found in Ecliptae Herba (also known as Eclipta prostrata). [, ] This compound has been successfully extracted and purified using a combination of Ultra-High-Pressure Extraction (UHPE) and High-Speed Counter-Current Chromatography (HSCCC). [] This method provides high yields and purity compared to traditional extraction methods.
Q2: Can you describe a reliable analytical method for quantifying this compound in plant material?
A2: A validated Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) method has been established for the simultaneous determination of this compound and Wedelolactone in Herba Ecliptae. [] This method utilizes a Kromasil C18 column with a mobile phase of methanol and 0.5% acetic acid, achieving good separation and quantification of these compounds.
Q3: What is the chemical structure of this compound?
A3: While a specific molecular formula and weight are not provided in the given research, this compound is identified as a novel coumestan. [] Coumestans are a class of plant-based compounds with a characteristic benzofuro[3,2-g]chromen-7-one structure. Further spectroscopic analyses would be needed to fully characterize its structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


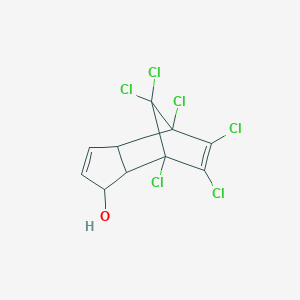
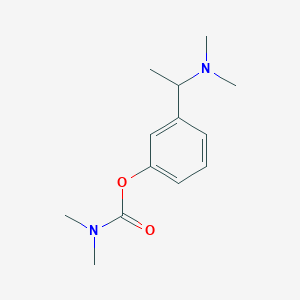
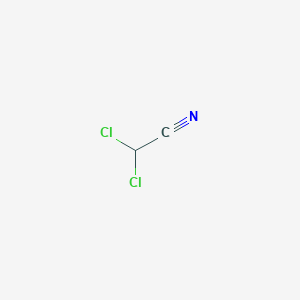
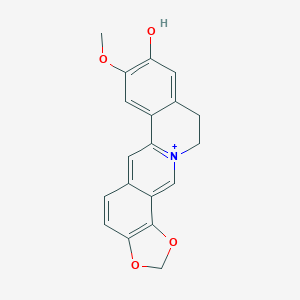
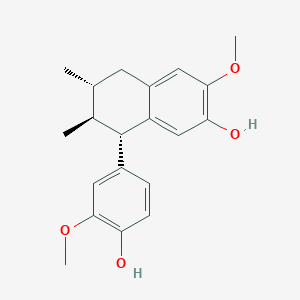




![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)

